molecular formula C4H10O3S B1195850 1-Butanesulfonic acid CAS No. 2386-47-2

1-Butanesulfonic acid

Cat. No.: B1195850
CAS No.: 2386-47-2
M. Wt: 138.19 g/mol
InChI Key: QDHFHIQKOVNCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanesulfonic acid (C₄H₁₀O₃S, CAS 2386-47-2) is a short-chain alkanesulfonic acid with a sulfonic acid group (-SO₃H) attached to the terminal carbon of a butane chain . Its sodium salt, sodium 1-butanesulfonate (CAS 2386-54-1), is widely utilized as an anionic surfactant and ion-pairing agent in high-performance liquid chromatography (HPLC) . The compound exhibits high water solubility, a melting point of ~300°C (sodium salt), and stability under standard storage conditions . Key applications include analytical chemistry, organic synthesis, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanesulfonic acid can be synthesized through the hydrolysis of butene sulfonic acid. The reaction involves the addition of water to butene sulfonic acid, resulting in the formation of this compound and sulfuric acid. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of butane. This process involves the reaction of butane with sulfur trioxide in the presence of a catalyst, followed by hydrolysis to yield this compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Butanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Chromatography :
    • Ion-Pair Chromatography : 1-Butanesulfonic acid is frequently used as an ion-pairing agent in high-performance liquid chromatography (HPLC). It enhances the separation of biogenic amines in complex matrices such as food samples, allowing for improved analytical performance .
    • Mobile Phase Component : In HPLC and liquid chromatography techniques, it serves as a mobile phase component due to its ability to stabilize analytes and improve resolution in separations .
  • Pharmaceuticals :
    • Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is utilized in the synthesis of various APIs. Its sulfonic acid group can facilitate the formation of sulfonamides, which are critical in drug development .
    • Tirofiban Impurity : It is noted as an impurity in the synthesis of Tirofiban, an antiplatelet medication. Understanding the presence of this compound is crucial for quality control in pharmaceutical manufacturing .
  • Material Science :
    • Surfactant Properties : The compound exhibits surfactant characteristics, making it useful in formulations requiring emulsification or dispersion of hydrophobic substances. This property is beneficial in coatings and polymer formulations.

Case Study 1: Ion-Pairing in Food Analysis

In a study aimed at determining biogenic amines in tomato samples, researchers employed this compound as an ion-pairing agent. The results demonstrated enhanced sensitivity and selectivity for amine detection compared to traditional methods, highlighting its effectiveness in food safety analysis.

Case Study 2: Pharmaceutical Quality Control

A pharmaceutical company utilized this compound during the synthesis of Tirofiban to monitor impurities. By employing HPLC with this compound as a mobile phase additive, they achieved better separation and quantification of impurities, ensuring compliance with regulatory standards.

Data Tables

Application AreaSpecific UseBenefits
ChromatographyIon-pairing agent for HPLCImproved separation of biogenic amines
PharmaceuticalsSynthesis of APIsFacilitates formation of sulfonamides
Material ScienceSurfactant in formulationsEnhances emulsification and dispersion

Mechanism of Action

The mechanism of action of 1-butanesulfonic acid involves its ability to donate protons (H⁺ ions) due to its acidic nature. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of reaction intermediates and accelerating reaction rates. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Comparison with Similar Sulfonic Acid Compounds

Structural and Functional Analogues

(a) 4-Hydroxy-1-butanesulfonic Acid

  • CAS : 26978-64-3 (acid); 31465-25-5 (sodium salt)
  • Structure : Contains a hydroxyl group (-OH) at the C4 position, forming cyclic δ-sultone derivatives under dehydration .
  • Synthesis : Prepared via concentration of 4-hydroxybutanesulfonic acid in alcohol or reaction of 4-chlorobutanesulfonic acid with copper oxide .

(b) Perfluorobutanesulfonic Acid (PFBS)

  • CAS : 29420-49-3 (acid); 29420-50-6 (potassium salt)
  • Structure : Fully fluorinated butanesulfonic acid (C₄F₉SO₃H).
  • Properties : Highly persistent environmental contaminant; detected in groundwater at concentrations up to 68 ng/L .
  • Regulatory Status : Classified as a PFAS (per- and polyfluoroalkyl substance), with emerging restrictions due to bioaccumulation risks .

(c) 4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Hydrogen Sulfate

  • Structure : Ionic liquid with imidazolium and sulfonic acid moieties.
  • Applications: Efficient catalyst for multicomponent reactions (MCRs), offering advantages like high atom economy and reduced reaction times .

(d) 4-(Cyclohexylamino)-1-butanesulfonic Acid (CABS)

  • CAS : 161308-34-5
  • Structure : Cyclohexylamine substituent at C4.

Physicochemical and Application-Based Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
1-Butanesulfonic Acid 2386-47-2 C₄H₁₀O₃S 154.18 Water-soluble, strong acid (pKa ~1.5) Organic synthesis, catalysis
Sodium 1-butanesulfonate 2386-54-1 C₄H₉NaO₃S 160.16 Melting point 300°C, HPLC-grade purity Ion-pairing chromatography
4-Hydroxy-1-butanesulfonic Acid 26978-64-3 C₄H₁₀O₄S 154.18 Forms δ-sultone derivatives Specialty chemical synthesis
PFBS 29420-49-3 C₄HF₉O₃S 300.10 Environmental persistence Industrial surfactants (phasing out)
CABS 161308-34-5 C₁₀H₂₁NO₃S 235.34 Buffer at pH 10.5 Biochemical research

Research Findings

  • Environmental Impact : PFBS exhibits widespread groundwater contamination, with 76% of sampled sites reporting detections .
  • Analytical Utility : Sodium 1-butanesulfonate achieves superior separation of selenium species in HPLC-ICP-MS, outperforming longer-chain sulfonates .
  • Catalytic Efficiency : The ionic liquid derivative (4-(3-methylimidazolio)-1-butanesulfonic acid) enhances reaction rates in MCRs by 30–50% compared to traditional catalysts .
  • Safety Profile : 4-Hydroxy-1-butanesulfonic acid poses acute oral toxicity (Category 4) and skin irritation risks, necessitating stringent handling protocols .

Biological Activity

1-Butanesulfonic acid (C4H10O3S), also known as sodium butane-1-sulfonate, is an aliphatic sulfonic acid that has garnered attention for its biological activity and applications in various fields, particularly in biochemistry and analytical chemistry. This article explores the biological activity of this compound, including its pharmacokinetics, toxicity studies, and potential therapeutic applications.

  • Molecular Formula : C4H10O3S
  • Molecular Weight : 160.16 g/mol
  • IUPAC Name : Sodium butane-1-sulfonate
  • Appearance : White crystalline powder

Pharmacokinetics

Pharmacokinetic studies have shown that this compound can exhibit varying systemic exposures depending on the route of administration. In animal studies, it has been observed that:

  • The compound is primarily eliminated through urine, with significant recovery of administered doses within 24 hours.
  • Gender differences affect the pharmacokinetics, with male rats showing higher systemic exposures compared to females .

Acute and Chronic Toxicity

Toxicological assessments have focused on both acute and chronic exposure effects. Key findings include:

  • Thyroid Effects : Repeated exposure to this compound has been linked to alterations in thyroid hormone levels, particularly decreases in thyroxine (T4) and triiodothyronine (T3) in rats .
  • Developmental Effects : Studies indicate potential developmental impacts, such as delayed maturation in offspring following maternal exposure during gestation .
  • Kidney Effects : Histopathological changes in kidney tissues have been observed, including renal tubular hyperplasia after repeated oral dosing .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Thyroid Dysfunction : A study conducted on rats demonstrated a significant decrease in circulating thyroid hormones following exposure to the potassium salt of this compound. This suggests a potential link between sulfonate exposure and endocrine disruption .
  • Developmental Toxicity Assessment : Research involving pregnant rats showed that offspring exhibited signs of delayed reproductive development when exposed to high doses of the compound during critical developmental windows .

Applications in Research

This compound serves as an important reagent in analytical chemistry, particularly in ion-pair chromatography. Its ability to form stable complexes with various analytes enhances separation efficiency during chromatographic processes.

Comparative Toxicology Data

The following table summarizes key toxicological findings related to this compound compared to other sulfonates:

CompoundKey Toxicological FindingsReference
This compoundThyroid hormone disruption, kidney effects
Perfluorobutane SulfonateLiver toxicity at high doses; weak peroxisome proliferator
Nonafluoro-1-butanesulfonic AcidLimited liver toxicity; no mutagenicity

Q & A

Q. What are the key physicochemical properties of 1-Butanesulfonic acid critical for experimental design?

Basic
this compound (CAS 2386-54-1) has a molecular weight of 160.17 g/mol, a melting point of 300°C, and high water solubility, making it suitable for aqueous-phase reactions . Its sodium salt form (CH₃(CH₂)₃SO₃Na) is stable under refrigeration (4°C to -4°C) but degrades at elevated temperatures or in incompatible solvents . For chromatographic applications, its solubility in acetonitrile and DMSO allows integration into organic mobile phases .

Q. How can researchers reconcile conflicting toxicity data between in vitro and in vivo studies for this compound derivatives?

Advanced
Discrepancies often arise from differences in metabolic pathways, dose ranges, or species-specific responses. For example, perfluorobutanesulfonic acid (PFBS) shows lower bioaccumulation in mammals compared to longer-chain PFAS, but in vitro models may overlook renal clearance mechanisms . To resolve contradictions:

  • Systematic Review : Synthesize evidence by comparing study designs (e.g., exposure duration, endpoints like hepatotoxicity or endocrine disruption) .
  • Dose-Response Alignment : Normalize dose metrics (e.g., mg/kg vs. plasma concentration) across species .
  • Mechanistic Validation : Use knock-out models or isotopic tracing to confirm metabolic pathways .

Q. What chromatographic techniques optimize the separation of this compound in complex matrices?

Methodological
Ion-pair chromatography with conductivity detection is widely used:

  • Column : IonPac NS1 or C18 reversed-phase (e.g., CAPCELL PAK) .
  • Mobile Phase : 2 mM tetrabutylammonium hydroxide (TBAOH) with acetonitrile gradients (24–48% over 10 min) achieves baseline separation from homologs (e.g., methanesulfonic acid) .
  • Detection Limits : Conductivity suppressors (ASRS MPIC mode) enable quantification at 0.5–5.0 µg/mL . For selenium speciation, pairing with 10 mmol/L sodium this compound in the mobile phase reduces inorganic selenium retention times .

Q. What methodologies are recommended for detecting this compound in environmental samples?

Environmental Research

  • Sampling : Use EPA STORET protocols for groundwater and surface water, focusing on PFAS-specific extraction cartridges .
  • Quantification : LC-MS/MS with isotope dilution (e.g., ¹³C-labeled internal standards) improves accuracy in detecting concentrations ≤1 ng/L .
  • Data Interpretation : Address false positives by cross-referencing with orthogonal techniques like ion chromatography .

Q. How should storage conditions for this compound be optimized to prevent degradation?

Stability
Conflicting recommendations exist:

  • Sodium Salt : Store at 4°C in airtight containers to avoid hygroscopic degradation .
  • Free Acid : Refrigerate under inert atmosphere (e.g., argon) to prevent oxidation, with stability up to 1 year .
  • PFBS Derivatives : Avoid prolonged exposure to light, which accelerates decomposition in polar solvents .

Q. How does this compound fit into PFAS research, and what analytical challenges persist?

PFAS Context
this compound derivatives (e.g., perfluorobutanesulfonate, PFBS) are studied as shorter-chain PFAS alternatives. Key challenges:

  • Co-Elution : Homologs (e.g., perfluorohexanesulfonic acid) require high-resolution columns (e.g., C18 with 5% MeOH in mobile phase) .
  • Regulatory Gaps : Lack of standardized methods for PFBS in drinking water (current EPA methods focus on C8–C12 chains) .
  • Toxicity Profiling : Differentiate PFBS effects from legacy PFAS using transcriptomics or metabolomics .

Q. What parameters enhance separation efficiency of this compound in reversed-phase chromatography?

Method Optimization

  • pH Adjustment : Maintain pH 4.0 with malonic acid to improve peak symmetry .
  • Ion-Pair Reagents : Tetramethylammonium hydroxide (8 mmol/L) reduces tailing in complex matrices .
  • Flow Rate : 1.0 mL/min balances resolution and runtime for high-throughput analysis .

Properties

IUPAC Name

butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHFHIQKOVNCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2386-54-1 (hydrochloride salt)
Record name 1-Butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3062364
Record name 1-Butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS]
Record name 1-Butanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19337
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2386-47-2, 5391-97-9
Record name Butanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2386-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BUTANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.